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Compound of Interest

Compound Name: (Rac)-BRDO0O705

Cat. No.: B2816535

BRDO0705 demonstrates potent inhibition of GSK3a with significant selectivity over GSK3[3 and
the broader human kinome.

Potency Against GSK3 Isoforms

The inhibitory activity of BRD0O705 has been quantified through both biochemical (IC50) and
cell-based (Kd) assays.

Parameter Target Value Assay Type
IC50 GSK3a 66 nM Cell-free biochemical
IC50 GSK3p 515 nM Cell-free biochemical
Cell-based
Kd GSK3a 4.8 uM
(NanoBRET)

Data sourced from references[3][4][5][6][7].

Kinome Selectivity Profile

BRDO0705 exhibits excellent selectivity when screened against a wide panel of kinases. The
next most potently inhibited kinases belong to the CDK family, but with significantly higher IC50
values, demonstrating a wide selectivity window.[1][5][6]
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Target Kinase IC50 Value (uM) Selectivity Fold (vs. GSK3a)
GSK3a 0.066 1x

GSK3f3 0.515 ~8X

CDK2 6.87 ~104x

CDK5 9.20 ~139x

CDK3 9.74 ~148x

Selectivity panel data from a screen of 311 human kinases.[1][5][6]

Key Experimental Protocols

The characterization of BRD0705 involves several standard and specialized assays to

determine its potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This biochemical assay is used to measure the concentration of BRD0705 required to inhibit
50% of GSK3a or GSK3[3 enzymatic activity.

e Principle: A purified recombinant kinase (GSK3a or GSK3) is incubated with a specific
substrate and ATP. The inhibitor (BRD0O705) is added at varying concentrations. The rate of
substrate phosphorylation is measured, typically via luminescence, fluorescence, or
radioactivity, to determine the IC50 value.

e Protocol Outline:

o Reagent Preparation: Recombinant human GSK3a or GSK3[3, a suitable substrate (e.g., a
synthetic peptide like GS-2), and ATP are prepared in an assay buffer.

o Compound Dilution: BRDO705 is serially diluted to create a range of concentrations for the

dose-response curve.

o Kinase Reaction: The kinase, substrate, and inhibitor are combined in the wells of a
microplate and incubated at a controlled temperature (e.g., 30°C). The reaction is initiated
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by the addition of ATP.

o Signal Detection: After a set incubation period, the reaction is stopped, and the amount of
phosphorylated substrate is quantified. For example, in ADP-Glo™ Kinase Assays, the
amount of ADP produced is measured via a luciferase-based reaction, where light output
is inversely proportional to kinase inhibition.

o Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration,
and a sigmoidal dose-response curve is fitted to calculate the IC50 value.

Workflow: In Vitro Kinase IC50 Assay
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Workflow for a typical in vitro kinase inhibition assay.

Western Immunoblotting for Phospho-Protein Analysis

This method is used to assess the functional selectivity of BRD0705 within cells by measuring
the phosphorylation status of GSK3a and GSK3.

o Principle: Cells are treated with BRD0O705, and cell lysates are collected. Proteins are
separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies
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specific to the phosphorylated forms of GSK3a (p-GSK3a Tyr279) and GSK3[ (p-GSK3f3
Tyr216), as well as total protein levels for normalization.

e Protocol Outline:

o Cell Treatment: AML cell lines (e.g., U937) are treated with DMSO (vehicle control) or
varying concentrations of BRD0O705 (e.g., 10-40 uM) for specified time points (e.g., 2-24
hours).[5][6]

o Lysis: Cells are harvested and lysed to extract total protein.

o Protein Quantification: Protein concentration is determined using a standard method (e.g.,
BCA assay).

o Electrophoresis & Transfer: Equal amounts of protein are loaded onto an SDS-PAGE gel
for separation, followed by transfer to a PVDF or nitrocellulose membrane.

o Immunoblotting: The membrane is blocked and then incubated with primary antibodies
against p-GSK3a (Tyr279), p-GSK3p (Tyr216), total GSK3, and a loading control (e.g.,
vinculin). Following washes, the membrane is incubated with a secondary antibody
conjugated to an enzyme (e.g., HRP).

o Detection: A chemiluminescent substrate is added, and the signal is captured. A reduction
in the p-GSK3a signal without a corresponding decrease in the p-GSK3[ signal indicates
selective intracellular activity.[5][6]

B-Catenin TCF/LEF Luciferase Reporter Assay

A key feature of BRDO705 is its ability to inhibit GSK3a without activating the Wnt/[3-catenin
pathway, a common liability of dual GSK3 inhibitors.[1] This assay quantifies that effect.

e Principle: This cell-based assay uses a reporter gene (luciferase) under the control of a
promoter containing T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. In the
presence of stabilized B-catenin, TCF/LEF transcription factors are activated, driving
luciferase expression.

e Protocol Outline:
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o Transfection: Cells (e.g., AML cell lines) are transfected with a TCF/LEF luciferase reporter
plasmid.

o Treatment: Transfected cells are treated with BRD0705, a known Wnt activator (positive
control), or vehicle (negative control).

o Lysis & Assay: After incubation, cells are lysed, and a luciferase substrate is added.

o Measurement: The resulting luminescence is measured with a luminometer. Lack of an
increase in luminescence in BRDO705-treated cells indicates that the inhibitor does not
cause the nuclear accumulation of (-catenin.[6]

Signaling Pathways and Mechanism of Action

GSKa3 is a constitutively active kinase involved in numerous signaling pathways.[8] The
selective inhibition of GSK3a by BRDO705 is therapeutically relevant, particularly in the context
of Acute Myeloid Leukemia (AML), as it decouples kinase inhibition from the activation of the
Wnt/(3-catenin pathway.[1]

The Wnt/B-Catenin Pathway

In the absence of a Wnt signal, GSK3 (both a and 3 isoforms) is part of a "destruction complex"
that phosphorylates (3-catenin, targeting it for ubiquitination and proteasomal degradation.[9]
Inhibition of both GSK3 paralogs leads to [3-catenin stabilization, nuclear translocation, and
transcription of Wnt target genes, which can have neoplastic effects.[1] BRD0705's ~8-fold
selectivity for GSK3a is sufficient to inhibit its function without fully blocking the redundant
activity of GSK3[3 in the destruction complex, thus avoiding [3-catenin stabilization.[1]
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Effect of GSK3 inhibition on the Wnt/[3-catenin pathway.

Therapeutic Implications in AML

In acute myeloid leukemia, GSK3a has been identified as a therapeutic target.[1] The selective
inhibition of GSK3a by BRDO0705 has been shown to induce differentiation, reduce stemness-
related gene expression, and impair colony formation in AML cell lines and primary patient
samples.[1][3] Crucially, these anti-leukemic effects are achieved without impacting the growth
of normal hematopoietic cells and without the toxicity concerns associated with [3-catenin
stabilization.[1][3] In mouse models of AML, BRDO705 treatment impaired leukemia initiation

and led to prolonged survival.[3][4]
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Logical Relationship: BRD0O705 Selectivity & Outcome
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Selectivity of BRD0O705 leads to therapeutic effect while avoiding toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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